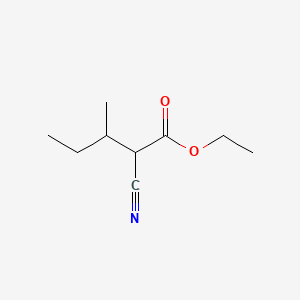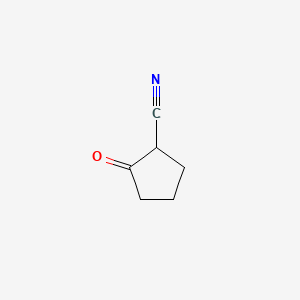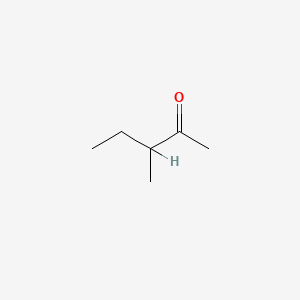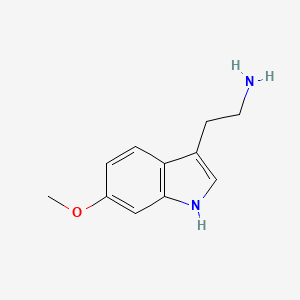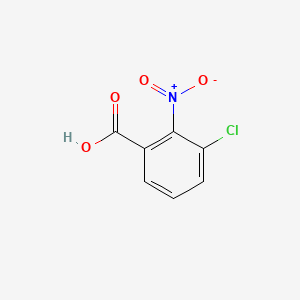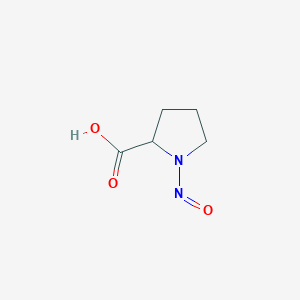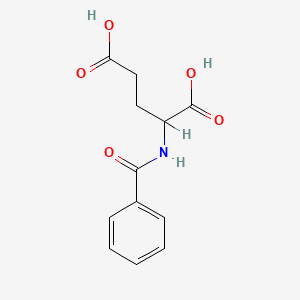
2-(Phenylformamido)pentanedioic acid
Descripción general
Descripción
2-(Phenylformamido)pentanedioic acid, also known as N-benzoylglutamic acid, is an organic compound with the molecular formula C12H13NO5 and a molecular weight of 251.2412. It is a powder at room temperature12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(Phenylformamido)pentanedioic acid. However, it’s worth noting that similar compounds can be synthesized through various methods, such as the protodeboronation of pinacol boronic esters3.Molecular Structure Analysis
The InChI code for 2-(Phenylformamido)pentanedioic acid is 1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)1. This code provides a detailed description of the molecule’s structure.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving 2-(Phenylformamido)pentanedioic acid. However, similar compounds are known to participate in various chemical reactions, such as the protodeboronation of pinacol boronic esters3.Physical And Chemical Properties Analysis
2-(Phenylformamido)pentanedioic acid is a powder at room temperature12. It has a melting point of 155-156°C12. The purity of the compound is reported to be 95%1.Aplicaciones Científicas De Investigación
Antineoplastic Activity
2-(4-methylbenzenesulphonamido)pentanedioic acid, a derivative of 2-(Phenylformamido)pentanedioic acid, has been synthesized and characterized for its potential antineoplastic activity. This compound demonstrated promising results in vitro against various human cancer cell lines, including breast cancer, leukemia, ovarian cancer, colon adenocarcinoma, and kidney carcinoma. It also showed significant activity in vivo in mice models against Ehrlich ascites carcinoma (Dutta, Ray, & Nagarajan, 2014). A similar study further confirmed these findings, underscoring the potential of this compound in cancer treatment (Dutta, Ray, & Nagarajan, 2015).
Pharmacokinetics and Drug Delivery
Research on Pentanedioic Acid Imidazolyl Ethanamide, closely related to 2-(Phenylformamido)pentanedioic acid, has explored its pharmacokinetics in humans. The study focused on the variability of pharmacokinetic parameters and the impact of cytochrome P450 system polymorphism (Gordeev et al., 2021).
Inhibitors of Glutamate Carboxypeptidase II
2-(thioalkyl)pentanedioic acids, structurally related to 2-(Phenylformamido)pentanedioic acid, have been synthesized and evaluated as inhibitors of glutamate carboxypeptidase II. These compounds showed promise in models of neuropathic pain after oral administration in rats (Majer et al., 2003).
Enhanced Oral Bioavailability
Studies have investigated the oral bioavailability of 2-(phosphonomethyl)-pentanedioic acid derivatives, highlighting strategies to improve drug delivery and clinical translation in neurological and psychiatric disorders (Dash et al., 2019).
Safety And Hazards
The safety information for 2-(Phenylformamido)pentanedioic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more1.
Direcciones Futuras
As for future directions, further research and experimentation would be needed to fully understand the properties and potential applications of 2-(Phenylformamido)pentanedioic acid. It could potentially be used in various scientific experiments4.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
Propiedades
IUPAC Name |
2-benzamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJXPACOXRZCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983220 | |
| Record name | N-[Hydroxy(phenyl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylformamido)pentanedioic acid | |
CAS RN |
6460-81-7, 6094-36-6 | |
| Record name | N-Benzoylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6460-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-DL-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006460817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6094-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(phenyl)methylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoyl-DL-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



